![molecular formula C17H27ClN2O4 B1383871 N-[3-acetil-4-[2-hidroxi-3-(propan-2-ilamino)propoxi]fenil]propanamida; clorhidrato CAS No. 57898-79-0](/img/structure/B1383871.png)

N-[3-acetil-4-[2-hidroxi-3-(propan-2-ilamino)propoxi]fenil]propanamida; clorhidrato

Descripción general

Descripción

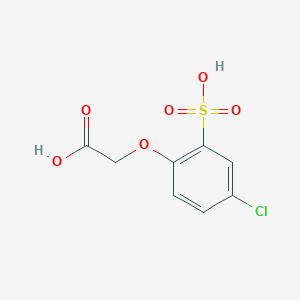

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O4 and its molecular weight is 358.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina Cardiovascular

El Clorhidrato de Acebutolol se utiliza en el tratamiento de la hipertensión y las arritmias. Funciona bloqueando selectivamente los receptores beta-1 adrenérgicos en el corazón, reduciendo los efectos de la adrenalina y disminuyendo la frecuencia cardíaca y la presión arterial . Su cardioselectividad lo convierte en una opción preferida para pacientes con problemas respiratorios como el asma, donde los betabloqueantes no selectivos podrían exacerbar los síntomas.

Farmacocinética y Metabolismo de Fármacos

En estudios de metabolismo de fármacos, el Clorhidrato de Acebutolol se examina para su biotransformación en metabolitos activos. Uno de estos metabolitos, diacetolol, tiene una actividad farmacológica similar y está sujeto a investigación por sus propiedades farmacocinéticas, incluida la absorción, distribución, metabolismo y excreción .

Síntesis Enantioselectiva

La síntesis del compuesto involucra centros quirales, lo que lo convierte en objeto de estudio en la investigación de síntesis enantioselectiva. La producción de sus formas enantioméricamente puras es crucial, ya que los diferentes enantiómeros pueden tener actividades biológicas distintas. Esta investigación tiene implicaciones para mejorar la eficacia y los perfiles de seguridad de los fármacos quirales .

Farmacología Molecular

A nivel molecular, el Clorhidrato de Acebutolol se utiliza para estudiar la interacción entre fármacos y receptores beta. Comprender esta interacción ayuda en el diseño de nuevos betabloqueantes con mejor selectividad y menos efectos secundarios. También ayuda a dilucidar los mecanismos de acción y resistencia de los fármacos .

Química Analítica

En química analítica, el Clorhidrato de Acebutolol sirve como un estándar de referencia para el control de calidad y el desarrollo de métodos. Se utiliza para calibrar instrumentos y validar métodos para la detección y cuantificación de sustancias relacionadas en preparaciones farmacéuticas .

Neurofarmacología

La investigación en neurofarmacología explora los efectos del Clorhidrato de Acebutolol en el sistema nervioso, particularmente sus posibles propiedades ansiolíticas. Los estudios investigan su influencia en los neurotransmisores y su posible uso en el tratamiento de trastornos de ansiedad donde los betabloqueantes pueden ser beneficiosos .

Terapéutica Experimental

La investigación emergente explora el uso del Clorhidrato de Acebutolol en la terapéutica experimental para afecciones más allá de sus aplicaciones cardiovasculares tradicionales. Esto incluye su posible papel en la terapia del cáncer, donde los betabloqueantes se están investigando por sus efectos sobre el crecimiento tumoral y la metástasis .

Mecanismo De Acción

Mode of Action

This inhibition can lead to a decrease in heart rate and blood pressure .

Biochemical Pathways

This can lead to a decrease in heart rate and blood pressure .

Pharmacokinetics

The compound’s boiling point is 5641ºC at 760mmHg , which may influence its absorption and distribution

Result of Action

Β-adrenergic antagonists typically result in a decrease in heart rate and blood pressure by blocking the action of adrenaline and noradrenaline on β-adrenergic receptors .

Análisis Bioquímico

Biochemical Properties

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity . The nature of these interactions typically involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the cyclic AMP (cAMP) pathway, which is a critical signaling pathway in many cellular processes . This modulation can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride involves its binding interactions with biomolecules. It acts as a beta-adrenergic receptor antagonist, inhibiting the receptor’s activity and preventing the usual cellular response to adrenaline and noradrenaline . This inhibition can lead to a decrease in heart rate and blood pressure, among other effects. Additionally, it can influence gene expression by altering the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride vary with different dosages in animal models. At low doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects . At high doses, it can lead to toxic effects, including cardiovascular complications and metabolic disturbances. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the heart and lungs . The compound’s localization and accumulation within tissues can influence its therapeutic and toxic effects.

Subcellular Localization

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.ClH/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3;/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRNEYQABUHJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)

![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)

![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)

![5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1383803.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)

![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)